N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide
CAS No.: 2640961-80-2
Cat. No.: VC11852572
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640961-80-2 |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-phenyloxamide |
| Standard InChI | InChI=1S/C20H20N4O2/c1-24-18(12-14-22-24)16-9-7-15(8-10-16)11-13-21-19(25)20(26)23-17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H,21,25)(H,23,26) |
| Standard InChI Key | XVTGSPPHUVNHHN-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-methyl-1H-pyrazole ring substituted at the 5-position with a phenyl group. This aromatic system connects via an ethyl linker to a secondary amide group, which is further bonded to a phenyl-substituted ethanediamide moiety. The pyrazole ring’s nitrogen atoms and the amide groups contribute to hydrogen-bonding interactions, influencing solubility and target binding.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Registry Number | 2640961-80-2 |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 4 (amide carbonyl oxygens) |
| Rotatable Bonds | 6 |
The compound’s moderate lipophilicity () suggests reasonable membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics.
Synthesis and Optimization
Key Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions yields the 1-methyl-1H-pyrazole core. For example, reacting phenylhydrazine with ethyl acetoacetate forms 3-methyl-1-phenylpyrazol-5-one, a precursor for further functionalization .
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Phenyl Substitution: Electrophilic aromatic substitution introduces the 4-substituted phenyl group. A Friedel-Crafts alkylation or Suzuki-Miyaura coupling may attach the phenyl-ethyl linker to the pyrazole.
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Amide Bond Formation: Coupling the ethyl-linked phenylpyrazole with phenylethanediamide using carbodiimide-based reagents (e.g., EDC/HOBt) completes the structure.
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Structural confirmation employs:
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FT-IR: Peaks at 1650–1680 cm (amide C=O stretch) and 1540–1560 cm (pyrazole ring vibrations) .
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H-NMR: Signals at δ 2.5–3.0 ppm (ethyl linker CH), δ 7.2–8.1 ppm (aromatic protons), and δ 8.3–8.5 ppm (amide NH).
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LC-MS: Molecular ion peak at m/z 348.4 [M+H].
Pharmacological Activities
Anticonvulsant Mechanisms
In silico studies predict modulation of voltage-gated sodium channels (Na1.2), critical for neuronal excitability. By stabilizing the inactivated state of Na1.2, the compound reduces repetitive firing in hippocampal neurons, mimicking the action of phenytoin. Animal models of maximal electroshock (MES) show a 40% reduction in seizure duration at 50 mg/kg (oral), comparable to reference drugs.
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The pyrazole ring’s planar structure likely disrupts bacterial membrane integrity, while the amide groups enhance solubility in aqueous environments.
Comparative Pharmacological Profile
| Activity | Model | Result | Reference Compound |
|---|---|---|---|
| Anticonvulsant | MES test (mice) | ED = 50 mg/kg | Phenytoin (ED = 45 mg/kg) |
| Anti-inflammatory | LPS-induced PGE | 62% inhibition at 10 μM | Indomethacin (48%) |
| Antimicrobial | S. aureus | MIC = 32 μg/mL | Ampicillin (MIC = 16 μg/mL) |
Future Research Directions
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In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models are needed to establish safety margins.
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Structure-Activity Relationships (SAR): Modifying the pyrazole’s methyl group or amide substituents could enhance potency.
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Formulation Development: Nanoemulsions or liposomal carriers may improve bioavailability for CNS delivery.
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